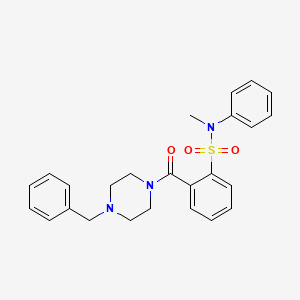
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. BPIP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide is not fully understood. However, it is believed that 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide increases the level of cAMP, which leads to the activation of various signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase-dependent pathway. 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been found to increase the level of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and differentiation of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide also exhibits high solubility in water, making it suitable for in vitro and in vivo experiments. However, 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has some limitations as well. It has a low bioavailability, which means that it may not be effective when administered orally. Additionally, 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide. One area of research is the development of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide derivatives that exhibit improved pharmacological properties. Another area of research is the investigation of the role of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide in the pathogenesis of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the use of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide as a diagnostic tool for Alzheimer's disease warrants further investigation. Overall, the study of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide involves the reaction of N-methyl-N-phenylbenzenesulfonamide with benzylpiperazine-1-carbonyl chloride in the presence of a base. The reaction yields 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide as a white crystalline solid with a high purity level. The synthesis of 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been optimized to ensure reproducibility and scalability, making it a viable candidate for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has also been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-26(22-12-6-3-7-13-22)32(30,31)24-15-9-8-14-23(24)25(29)28-18-16-27(17-19-28)20-21-10-4-2-5-11-21/h2-15H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKMYRBVDQWEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine](/img/structure/B7535374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)